methyl6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Overview
Description
Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core. . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolopyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs). Upon binding to FGFRs, it prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to the suppression of cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can be compared with other pyrrolopyridine derivatives such as:
1H-pyrrolo[3,2-c]pyridine: Known for its role as an inhibitor of mitotic spindle assembly checkpoint kinase (MPS1).
1H-pyrazolo[3,4-b]pyridine: Exhibits significant biomedical applications, including anticancer and antiviral activities.
The uniqueness of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-4-11-8-5(6)2-3-7(10)12-8/h2-4H,1H3,(H3,10,11,12) |
InChI Key |
QYVDWHOLXPOGTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=N2)N |
Origin of Product |
United States |
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